methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a hybrid heterocyclic compound combining indole and thiazole moieties. The indole core is substituted with methoxy groups at positions 4 and 7, a methyl group at N1, and a carbonyl-linked thiazole ring. The thiazole ring further features a propan-2-yl substituent at position 5 and a methyl ester at position 2.
Properties
Molecular Formula |
C20H23N3O5S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O5S/c1-10(2)17-15(19(25)28-6)21-20(29-17)22-18(24)12-9-11-13(26-4)7-8-14(27-5)16(11)23(12)3/h7-10H,1-6H3,(H,21,22,24) |
InChI Key |
OPLOWRQJTBPMDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be constructed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The thiazole ring can also play a role in binding to metal ions or other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Indole-Thiazole Hybrid Family
A structurally related compound, JNJ-42226314 ([1-(4-fluorophenyl)-1H-indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone), shares the indole-thiazole framework but differs in substituents and connectivity. Key distinctions include:
- Indole Substitution : JNJ-42226314 has a 4-fluorophenyl group at N1 and lacks methoxy groups, whereas the target compound features 4,7-dimethoxy and 1-methyl substitutions.
- Thiazole Linkage: JNJ-42226314 employs a piperazine-azetidine spacer between the indole and thiazole, while the target compound directly conjugates the indole carbonyl to the thiazole’s amino group.
- Functional Groups : The ester group in the target compound contrasts with JNJ-42226314’s ketone and piperazine moieties, which may influence solubility and target binding .
Heterocyclic Diversity in Aminoazole Derivatives
Aminoazole-based compounds, such as 5-amino-3-(2-aminopropyl)-1,2,4-thiadiazoles, highlight the versatility of nitrogen-rich heterocycles. While these lack the indole-thiazole fusion, they share synthetic strategies like the Gewald and Dimroth reactions, which are pivotal for introducing ketomethylenic and aminoalkyl groups. The target compound’s thiazole ring could similarly be synthesized via these methods, though its indole carbonyl linkage may require specialized coupling reagents .
Nitroimidazole-Based Analogues
Compounds like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols exemplify nitro-substituted heterocycles. The nitro group enhances electrophilicity, enabling nucleophilic aromatic substitutions—a reactivity absent in the target compound’s methoxy-substituted indole. However, both classes utilize TDAE (tetrakis(dimethylamino)ethylene) methodology for C–C bond formation, suggesting shared synthetic pathways for aryl-alkyl linkages .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Direct indole-thiazole coupling may require optimization of carbonyl activation, as seen in TDAE-mediated reactions for nitroimidazoles .
- Crystallographic Analysis : SHELX software (widely used for small-molecule refinement) could resolve its 3D structure, aiding in structure-activity relationship studies .
Biological Activity
Methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and significant biological activities, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Indole Moiety : The presence of the 4,7-dimethoxy-1-methyl-1H-indole ring is significant due to its known biological activities.
- Thiazole Ring : The thiazole component contributes to the compound's pharmacological properties.
- Carboxylate Group : This functional group is essential for the interaction with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4S |
| Molecular Weight | 364.47 g/mol |
| CAS Number | 1010896-81-7 |
Anticancer Properties
Recent studies have revealed that this compound exhibits notable cytotoxic effects against various cancer cell lines.
The mechanism through which this compound exerts its anticancer effects involves:
- Inhibition of Tubulin Polymerization : Similar compounds have shown that thiazole rings can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Bcl-2 Pathway : The compound may influence apoptosis by modulating Bcl-2 family proteins, which are critical regulators of cell death .
Study on Cytotoxicity
A recent study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated:
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
These values suggest a moderate to strong cytotoxic effect compared to standard chemotherapeutic agents.
Study on Mechanisms
Further investigation into the mechanisms revealed that treatment with the compound resulted in:
- Increased levels of reactive oxygen species (ROS), leading to oxidative stress in treated cells.
- Induction of apoptosis as evidenced by increased annexin V staining in flow cytometry assays.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
